molecular formula C4H3NO3 B057457 Isoxazole-5-carboxylic acid CAS No. 21169-71-1

Isoxazole-5-carboxylic acid

Cat. No. B057457
CAS RN: 21169-71-1
M. Wt: 113.07 g/mol
InChI Key: MIIQJAUWHSUTIT-UHFFFAOYSA-N
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Description

Introduction Isoxazole-5-carboxylic acid is a chemical compound belonging to the class of organic compounds known as isoxazoles. It is characterized by a five-membered aromatic ring containing one oxygen atom, one nitrogen atom, and a carboxylic acid functional group.

Synthesis Analysis Isoxazole-5-carboxylic acid and its derivatives can be synthesized through various methods. One notable method involves the isomerization of isoxazoles, as demonstrated in a study by Serebryannikova et al. (2019), where Fe(II)-catalyzed isomerization led to the formation of isoxazole-4-carboxylic esters and amides (Serebryannikova et al., 2019). Another method involves the reaction of 5-trifluoromethyl-1,2,4-oxadiazole-3-carbohydroximic acid bromide, resulting in isoxazole- and 4,5-dihydroisoxazole-3-carboxylic acid amidoximes (Andrianov et al., 1991).

Molecular Structure Analysis The molecular structure of Isoxazole-5-carboxylic acid features a isoxazole ring with a carboxylic acid group attached to the fifth carbon. This structure imparts specific chemical properties and reactivity patterns to the compound.

Chemical Reactions and Properties Isoxazole-5-carboxylic acid and its derivatives are involved in various chemical reactions. For instance, Martins et al. (2002) reported the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid (Martins et al., 2002). Such reactions demonstrate the versatility of isoxazole derivatives in organic synthesis.

Scientific Research Applications

  • Drug Discovery

    • Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
    • Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .
    • The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid that acts as a neurotoxin, parecoxib that acts as a COX2 inhibitor, and leflunomide that acts as an immunosuppressant agent .
  • Synthetic Routes

    • In the field of synthetic chemistry, isoxazole synthesis often employs Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .
    • Due to the drawbacks associated with metal-catalyzed reactions such as high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures, there is a need to develop alternate metal-free synthetic routes .
  • Photochemistry

    • Isoxazole rings tend to collapse under UV irradiation, rearranging to oxazole through azirine intermediate .
    • The azirine intermediate can react with nucleophiles, especially carboxylic acids .
    • Given the photoreactions, isoxazole group is developed as a native photo-cross-linker for photoaffinity labeling and chemoproteomic studies .
  • Pharmaceuticals and Herbicides

    • Isoxazoles form the basis for a number of drugs, including the COX-2 inhibitor valdecoxib (Bextra) and a neurotransmitter agonist AMPA .
    • A derivative, furoxan, is a nitric oxide donor .
    • An isoxazolyl group is found in many beta-lactamase-resistant antibiotics, such as cloxacillin, dicloxacillin, and flucloxacillin .
    • A number of pesticides are isoxazoles .
    • Isoxaben is an example of an isoxazole used as a herbicide .
  • Chemoproteomic Studies

    • Isoxazole group is developed as a native photo-cross-linker for photoaffinity labeling and chemoproteomic studies .
    • The azirine intermediate can react with nucleophiles, especially carboxylic acids .
    • This property makes isoxazole a useful tool in studying protein-protein interactions and other biological processes .
  • Antibacterial and Antifungal Agents

    • Isoxazoles have shown their therapeutic potential as antibacterial and antifungal agents .
    • They are active in the area of therapeutics and pharmaceuticals .
    • An isoxazolyl group is found in many beta-lactamase-resistant antibiotics, such as cloxacillin, dicloxacillin, and flucloxacillin .

Safety And Hazards

When handling Isoxazole-5-carboxylic acid, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

Isoxazole derivatives, including Isoxazole-5-carboxylic acid, have gained popularity in recent years due to their potential biological activities and their presence in many commercially available drugs . Future research may focus on developing new synthetic strategies for isoxazole synthesis, exploring their potential therapeutic applications, and investigating their mechanisms of action .

properties

IUPAC Name

1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3/c6-4(7)3-1-2-5-8-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIQJAUWHSUTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366185
Record name Isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxazole-5-carboxylic acid

CAS RN

21169-71-1
Record name Isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-oxazole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
147
Citations
X Hou, J Zhu, BC Chen, SH Watterson… - … Process Research & …, 2016 - ACS Publications
… )isoxazole-5-carboxylic acid 3 was desired. Alternative Synthesis of 3-Phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic Acid … 3-Phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid (29.2 …
Number of citations: 16 pubs.acs.org
S Kandre, PR Bhagat, MMK Reddy, R Dalal… - European Journal of …, 2014 - Elsevier
Diacylglycerol acyltransferase 1 (DGAT1) is known to play an important catalytic role in the final step of triglyceride biosynthesis. High fat diet fed DGAT1 knockout mice were resistant to …
Number of citations: 8 www.sciencedirect.com
AS Maksimenko, VP Kislyi… - European Journal of …, 2019 - Wiley Online Library
A simple scalable procedure for the synthesis of 3,4‐diaryl‐isoxazole‐5‐carboxamides 6 under mild conditions from readily available material was developed. The targeted compounds …
G Totre, D Shinde, P Patil… - Journal of Heterocyclic …, 2023 - Wiley Online Library
… Thus, we have developed the simple and novel synthesis of 3-Aryl substituted isoxazole-5carboxylic acid in ethanol at room temperature via a one-pot three-component reaction from …
Number of citations: 1 onlinelibrary.wiley.com
SH Watterson, J Guo, SH Spergel… - Journal of medicinal …, 2016 - ACS Publications
… The desired alcohol isomer 33 was oxidized with either Jones’ reagent or TEMPO/bleach to give 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid 35 in >90% yield. …
Number of citations: 25 pubs.acs.org
M Hawash, DC Kahraman, SG Ergun, R Cetin-Atalay… - BMC chemistry, 2021 - Springer
… hydrochloride to provide ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate (3) [23], which was then hydrolyzed by using LiOH into 3-(1H-indol-3-yl)isoxazole-5-carboxylic acid (4). The …
Number of citations: 16 link.springer.com
M Girardini, F Ferlenghi, G Annunziato… - European Journal of …, 2023 - Elsevier
Tuberculosis is one of the deadliest infectious diseases in the world, and the increased number of multidrug-resistant and extensively drug-resistant strains is a reason for concern. We …
Number of citations: 5 www.sciencedirect.com
LF Zeng, HS Zhang, YH Wang, T Sanchez… - Bioorganic & medicinal …, 2008 - Elsevier
… Contrary to 5-phenyl-isoxazole-3-carboxylic acid, the synthesis of 3-phenyl-isoxazole-5-carboxylic acid adopted a different strategy by employing a 1,3-dipolar cycloaddition of …
Number of citations: 62 www.sciencedirect.com
V Bertini, A De Munno, P Pelosi… - Journal of Heterocyclic …, 1968 - Wiley Online Library
… to the air, the aldehyde is spontaneously transformed into isoxazole-5-carboxylic acid. … The aldehyde was partly oxidized to isoxazole-5carboxylic acid (mp 145-146 ) by exposure to the …
Number of citations: 10 onlinelibrary.wiley.com
MAP Martins, M Neto, AP Sinhorin… - Synthetic …, 2002 - Taylor & Francis
… , Et, Ph] from the 3-methyl isoxazole-5-carboxylic acid, thionyl chloride and the corresponding amine or … (3, 4) from the 3-methyl isoxazole-5-carboxylic acid (1), thionyl chloride and the …
Number of citations: 1 www.tandfonline.com

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